molecular formula C19H20N2O2 B5963523 2,4-dimethyl-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]benzamide

2,4-dimethyl-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]benzamide

Cat. No. B5963523
M. Wt: 308.4 g/mol
InChI Key: YEPVJFKNBXNDDI-UHFFFAOYSA-N
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Description

2,4-dimethyl-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]benzamide, also known as DMPB, is a synthetic compound that has been widely used in scientific research for its unique properties. This compound belongs to the class of benzamide derivatives and has been studied extensively for its potential applications in various fields of research.

Mechanism of Action

The mechanism of action of 2,4-dimethyl-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]benzamide is not fully understood, but it is believed to act by inhibiting the activity of several enzymes, including COX-2 and MMPs. COX-2 is an enzyme that is involved in the production of prostaglandins, which are known to play a role in inflammation and cancer development. MMPs are enzymes that are involved in the degradation of extracellular matrix, which is essential for tumor invasion and metastasis.
Biochemical and Physiological Effects:
2,4-dimethyl-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]benzamide has been shown to exhibit several biochemical and physiological effects. It has been found to inhibit the proliferation and migration of cancer cells, induce apoptosis, and reduce the production of inflammatory cytokines. 2,4-dimethyl-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]benzamide has also been shown to inhibit the formation of new blood vessels, which is essential for tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

2,4-dimethyl-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]benzamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. It has also been extensively studied, and its properties are well-known. However, 2,4-dimethyl-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]benzamide has some limitations as well. It is a relatively expensive compound, and its synthesis requires specialized equipment and expertise. Moreover, its mechanism of action is not fully understood, and its potential side effects are not well-known.

Future Directions

There are several future directions for the study of 2,4-dimethyl-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]benzamide. One potential application is in the development of novel anti-cancer therapies. 2,4-dimethyl-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]benzamide has been shown to exhibit potent anti-tumor activity, and further studies are needed to explore its potential as a therapeutic agent. Another potential application is in the development of anti-inflammatory drugs. 2,4-dimethyl-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]benzamide has been shown to inhibit the production of inflammatory cytokines, and further studies are needed to explore its potential as an anti-inflammatory agent. Finally, further studies are needed to explore the potential side effects of 2,4-dimethyl-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]benzamide and to develop strategies to mitigate them.
Conclusion:
In conclusion, 2,4-dimethyl-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]benzamide is a synthetic compound that has been extensively studied for its potential applications in various fields of research. It exhibits anti-inflammatory, anti-tumor, and anti-angiogenic properties and has been shown to inhibit the activity of several enzymes. Although it has several advantages for lab experiments, its potential side effects and mechanism of action are not well-understood. Further studies are needed to explore the potential applications of 2,4-dimethyl-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]benzamide and to develop strategies to mitigate its potential side effects.

Synthesis Methods

There are several methods to synthesize 2,4-dimethyl-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]benzamide, but the most commonly used method is the reaction between 2,4-dimethylbenzoyl chloride and 4-(2-oxo-1-pyrrolidinyl)aniline in the presence of a base. The reaction takes place under reflux in an organic solvent, such as dichloromethane or chloroform. The resulting product is then purified by column chromatography to obtain pure 2,4-dimethyl-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]benzamide.

Scientific Research Applications

2,4-dimethyl-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]benzamide has been extensively studied for its potential applications in various fields of research. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties. 2,4-dimethyl-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]benzamide has also been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which play a critical role in the development and progression of cancer.

properties

IUPAC Name

2,4-dimethyl-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2/c1-13-5-10-17(14(2)12-13)19(23)20-15-6-8-16(9-7-15)21-11-3-4-18(21)22/h5-10,12H,3-4,11H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEPVJFKNBXNDDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCCC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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